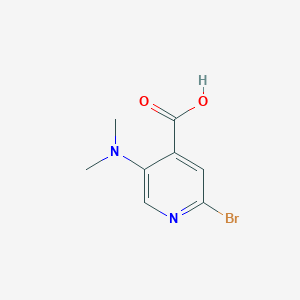

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 . It is a powder in physical form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “5-Bromo-2-methoxypyridine” and “2-Amino-5-bromopyridine” are used as building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that could potentially be used in the synthesis of such compounds .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9BrN2O2/c1-11(2)6-4-10-7(9)3-5(6)8(12)13/h3-4H,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 245.08 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid is utilized in various catalytic processes. One significant application is in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine. This process, conducted under carbon monoxide pressure, results in the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014). Additionally, 4-(Dimethylamino)pyridine functions effectively as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids (Meng, Liu, Liu, & Wang, 2015).

Synthesis Applications

In the synthesis of esters and lactones, this compound plays a crucial role. It is used in the direct esterification of carboxylic acids in the presence of di-2-pyridyl carbonate and alcohols, catalyzed by 4-dimethylamino pyridine (Sunggak, Jae, & Young, 1984). Moreover, the compound is involved in the bromination process to produce derivatives like 2-bromo-5-dimethylaminopyridine (Fox, Hepworth, & Hallas, 1973).

Cooperative Catalysis

In cooperative catalysis, this chemical finds application in the dehydrative condensation reaction between carboxylic acids and amines. When used with arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), it significantly enhances the reaction’s effectiveness compared to their individual use (Ishihara & Lu, 2016).

Chemical Synthesis and Biological Evaluation

This compound is also crucial in the synthesis and biological evaluation of compounds targeting specific medical conditions. For instance, its derivatives were evaluated as potential diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease (Ono et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-(dimethylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(2)6-4-10-7(9)3-5(6)8(12)13/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJMKSDPBMNMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)

![1-(5-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2478154.png)

![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)

![3-butyl-8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2478159.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2478162.png)

![6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478163.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)

![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)